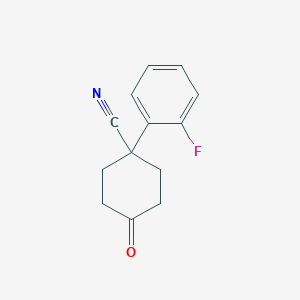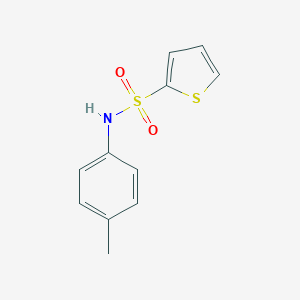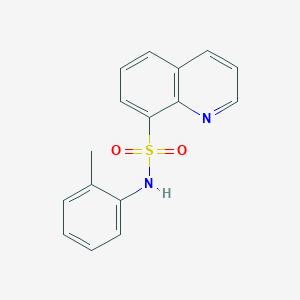![molecular formula C6H7Cl2N3S B182961 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 118124-76-8](/img/structure/B182961.png)
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is a compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a dichlorocyclopropyl group attached to the triazole ring via a thioether linkage. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 2,2-dichlorocyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the dichlorocyclopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated triazole derivatives.
Substitution: Alkylated triazole derivatives.
Scientific Research Applications
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The dichlorocyclopropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thioether linkage provides additional binding interactions with target proteins, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Methyl-1H-1,2,4-triazole: A methylated derivative with similar biological activities.
1H-1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Uniqueness
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole is unique due to the presence of the dichlorocyclopropyl group, which imparts specific chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its simpler counterparts.
Properties
CAS No. |
118124-76-8 |
|---|---|
Molecular Formula |
C6H7Cl2N3S |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
5-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3S/c7-6(8)1-4(6)2-12-5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChI Key |
PYPBYLSMSOWIFU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NC=NN2 |
solubility |
19.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


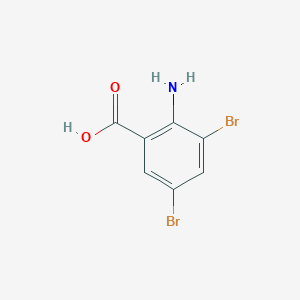
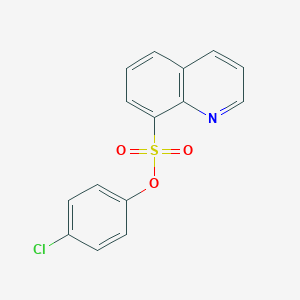

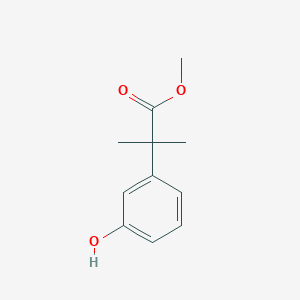
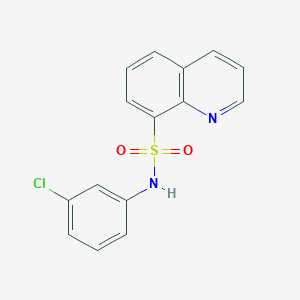
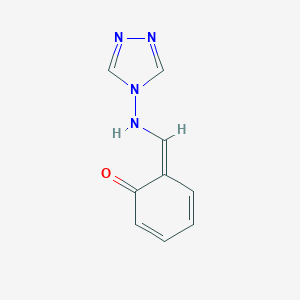
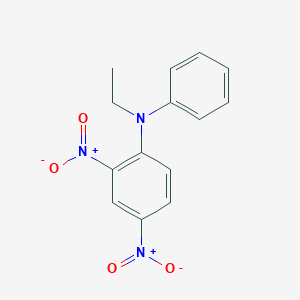
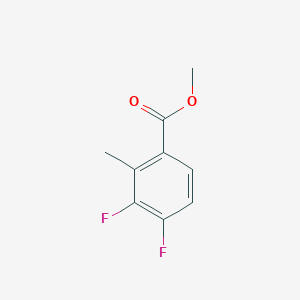
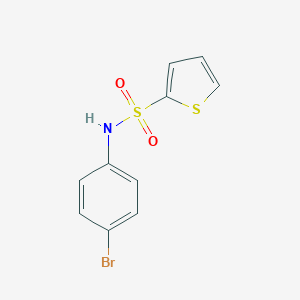
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
![2-[(2,4,6-Trinitrophenyl)amino]ethanol](/img/structure/B182896.png)
